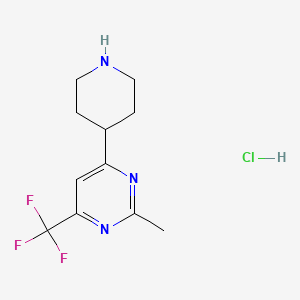

2-Methyl-4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride

Descripción

2-Methyl-4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride is a pyrimidine derivative featuring a trifluoromethyl (-CF₃) group at position 6, a methyl group at position 2, and a piperidin-4-yl substituent at position 2. Its molecular formula is C₁₁H₁₅F₃N₃·HCl, with a calculated molecular weight of 282.7 g/mol.

Propiedades

IUPAC Name |

2-methyl-4-piperidin-4-yl-6-(trifluoromethyl)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3.ClH/c1-7-16-9(8-2-4-15-5-3-8)6-10(17-7)11(12,13)14;/h6,8,15H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTFHKZWYJYWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)C(F)(F)F)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Methyl-4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride is a synthetic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications in therapeutic contexts, supported by relevant data and research findings.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring with a trifluoromethyl group, a methyl group, and a piperidine moiety. These structural features contribute to its unique chemical reactivity and biological properties.

Molecular Formula

- Molecular Formula: C11H15ClF3N3

- Molecular Weight: 281.71 g/mol

Research indicates that this compound interacts with various molecular targets, influencing their activity. The primary mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating biochemical processes.

- Receptor Interaction: It can act as a ligand for various receptors, affecting signal transduction pathways crucial for cellular responses.

Anti-inflammatory Properties

Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses. These findings suggest its potential use in treating inflammatory diseases.

Anticancer Potential

Preliminary research indicates that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest.

Case Studies and Experimental Data

-

In Vitro Studies:

- A study demonstrated that the compound inhibited the proliferation of specific cancer cell lines with IC50 values in the micromolar range, indicating significant anticancer activity.

- Another investigation revealed that it effectively reduced the secretion of inflammatory cytokines in macrophage cultures.

-

In Vivo Studies:

- Animal models treated with the compound showed reduced tumor sizes compared to control groups, supporting its potential as an anticancer agent.

- Safety profiles indicated no acute toxicity at high doses (up to 2000 mg/kg) administered to mice.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 2-Methyl-4-(piperidin-3-yl)-6-trifluoromethyl-pyrimidine hydrochloride | C11H15ClF3N3 | Variation in piperidine position | Moderate anticancer activity |

| 4-Methyl-2-piperidin-4-yl-6-trifluoromethyl-pyrimidine hydrochloride | C11H15ClF3N3 | Different methyl group position | Anti-inflammatory effects |

| 2-Methyl-6-piperidin-2-yl-pyrimidin-4-ol dihydrochloride | C10H17Cl2N3O | Hydroxyl group presence | Limited biological activity |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Molecular Features

Key Observations:

Substituent Diversity :

- The target compound’s trifluoromethyl group enhances electron-withdrawing effects and metabolic stability compared to simpler substituents like methyl or chloro groups .

- The piperidin-4-yl group at position 4 introduces basicity, improving solubility in acidic conditions (as a hydrochloride salt). In contrast, 4-(Diphenylmethoxy)piperidine hydrochloride () has a bulkier, lipophilic substituent, likely reducing aqueous solubility .

Molecular Weight and Bioavailability :

Physicochemical and Functional Properties

Table 2: Inferred Physicochemical Properties

| Property | Target Compound | 4-Chloro-6-(trifluoromethyl)pyrimidine | 4-(Diphenylmethoxy)piperidine HCl |

|---|---|---|---|

| Lipophilicity (LogP) | High (CF₃ group) | Moderate (Cl vs. CF₃) | Very high (diphenylmethoxy) |

| Solubility (aq.) | Moderate (HCl salt) | Low (neutral) | Low (bulky substituent) |

| Metabolic Stability | High (CF₃ resists oxidation) | Low (reactive Cl) | Moderate |

Key Notes:

- The trifluoromethyl group in the target compound improves resistance to oxidative metabolism compared to chloro or methyl groups, making it more suitable for prolonged biological activity .

- The piperidine hydrochloride salt enhances solubility in polar solvents relative to neutral analogues like 4-(Diphenylmethoxy)piperidine hydrochloride .

Limitations and Discrepancies in Data

Molecular Weight Anomaly: lists a molecular weight of 152.21 g/mol for "4-methyl-2-(piperidin-4-yl)pyrimidine hydrochloride," which conflicts with its expected formula (C₁₀H₁₆N₃·HCl ≈ 213.7 g/mol).

Limited Biological Data: The evidence provided lacks explicit data on biological activity, necessitating caution in extrapolating functional advantages.

Métodos De Preparación

Stepwise Synthesis Procedure

| Step | Reactants and Conditions | Description |

|---|---|---|

| 1 | Starting Material: 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine Nucleophile: tert-butyl 4-aminopiperidine-1-carboxylate Base: N,N-diisopropylethylamine (DIPEA) Solvent: Isopropanol or similar Conditions: Reflux |

The tert-butyl 4-aminopiperidine-1-carboxylate acts as the nucleophile, displacing the chlorine atom on the pyrimidine ring via nucleophilic aromatic substitution. The base DIPEA neutralizes the formed HCl, promoting the reaction. The reflux ensures sufficient energy for reaction progression. |

| 2 | Deprotection: Acidic conditions (e.g., HCl in dioxane or similar) | Removal of the tert-butyl protecting group from the piperidine nitrogen to yield the free amine. This step converts the intermediate into the piperidin-4-yl substituted pyrimidine. |

| 3 | Salt Formation: Treatment with hydrochloric acid | Formation of the hydrochloride salt of the final compound, improving its stability and solubility properties for handling and biological applications. |

| 4 | Purification: Silica gel column chromatography | Isolation and purification of the target compound to remove impurities and side products, ensuring high purity for research or pharmaceutical use. |

This synthetic route is supported by multiple research and commercial sources, indicating reproducibility and efficiency in producing the compound with good yield and purity.

Reaction Scheme Summary

The overall synthetic route can be summarized as:

$$

\text{4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine} \xrightarrow[\text{DIPEA}]{\text{tert-butyl 4-aminopiperidine-1-carboxylate, reflux}} \text{Protected intermediate} \xrightarrow[\text{acidic deprotection}]{} \text{2-Methyl-4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine} \xrightarrow[\text{HCl}]{} \text{Hydrochloride salt}

$$

Comparative Data Table of Key Reagents and Conditions

| Parameter | Details |

|---|---|

| Starting Pyrimidine | 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine |

| Piperidine Source | tert-butyl 4-aminopiperidine-1-carboxylate (protected amine) |

| Base | N,N-diisopropylethylamine (DIPEA) |

| Solvent | Isopropanol or tetrahydrofuran (THF) |

| Reaction Temperature | Reflux (~80°C for isopropanol) |

| Deprotection Agent | Acidic solution (e.g., HCl in dioxane) |

| Purification | Silica gel column chromatography |

| Final Form | Hydrochloride salt |

Research Findings and Optimization Notes

- The use of tert-butyl protection on the piperidine amine is crucial to prevent side reactions during the nucleophilic substitution step, allowing selective reaction at the desired position.

- The nucleophilic aromatic substitution is facilitated by the electron-withdrawing trifluoromethyl group, which activates the pyrimidine ring towards substitution.

- The base DIPEA serves both to neutralize HCl generated and to maintain the nucleophile in its free amine form.

- Refluxing the reaction mixture ensures complete conversion, with reaction times typically ranging from several hours to overnight.

- Purification by silica gel chromatography is effective for removing unreacted starting materials and side products, yielding a high-purity compound suitable for biological testing.

- Formation of the hydrochloride salt enhances compound stability and solubility, which is beneficial for storage and formulation.

Summary Table of Preparation Method Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, tert-butyl 4-aminopiperidine-1-carboxylate, DIPEA, reflux | tert-butyl protected piperidinyl pyrimidine |

| 2 | Acidic Deprotection | Acid (HCl in dioxane) | Free piperidinyl pyrimidine |

| 3 | Salt Formation | HCl treatment | Hydrochloride salt of target compound |

| 4 | Purification | Silica gel chromatography | Pure 2-methyl-4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride |

This detailed synthesis approach is well-documented in pharmaceutical research contexts and is the basis for producing this compound for further biological evaluation and drug development.

Q & A

Q. What are the critical safety protocols for handling this compound during synthesis?

- Methodological Answer : Strict adherence to PPE (gloves, lab coat, goggles, and mask) is mandatory. Use fume hoods or gloveboxes when handling volatile intermediates or toxic byproducts. Avoid skin contact and inhalation by employing closed systems for transfers. Post-experiment waste must be segregated and disposed via certified hazardous waste services. Pre-experiment risk assessments should include compatibility checks with solvents (e.g., dichloromethane, methanol) and reagents .

Q. Which synthetic routes are optimal for preparing this compound, and how can yields be improved?

- Methodological Answer : A multi-step approach involving nucleophilic substitution and cyclization is common. For example, coupling 4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine precursors with methylating agents (e.g., methyl iodide) under basic conditions (e.g., NaOH in dichloromethane). Yield optimization requires controlled temperature (0–5°C for exothermic steps) and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Intermediate characterization by LC-MS ensures reaction progression .

Q. What analytical techniques are recommended for initial structural confirmation?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ ion). Pair with 1H/13C NMR to verify substitution patterns:

- NMR Peaks :

- Piperidinyl protons: δ 2.5–3.5 ppm (multiplet).

- Trifluoromethyl group: δ ~120 ppm (13C, quartet).

- Pyrimidine ring protons: δ 8.0–9.0 ppm (doublets) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural determination?

- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Address twinning or disorder by re-measuring crystals at low temperature (100 K) and using TWIN/BASF commands in SHELX. Validate hydrogen bonding networks (e.g., N–H···Cl interactions) against electron density maps. Cross-check with DFT-optimized geometries (B3LYP/6-31G*) to resolve ambiguities .

Q. What strategies enhance structure-activity relationship (SAR) studies for kinase inhibition?

- Methodological Answer :

- Trifluoromethyl Role : Assess metabolic stability via microsomal assays; compare with non-fluorinated analogs.

- Piperidine Substitution : Synthesize analogs with varying substituents (e.g., 4-ethoxy, 4-fluoro) to probe steric/electronic effects.

- Biological Assays : Use IC50 profiling against kinase panels (e.g., EGFR, VEGFR) and correlate with logP (HPLC-derived) to establish lipophilicity-activity trends .

Q. How should researchers address inconsistencies in spectroscopic data during characterization?

- Methodological Answer :

- NMR Contradictions : Confirm solvent effects (e.g., DMSO vs. CDCl3) on chemical shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Mass Spec Anomalies : Check for adduct formation (e.g., Na+ or K+) and rerun with ESI+/ESI− dual mode.

- Impurity Interference : Employ orthogonal methods (e.g., HPLC with UV/ELSD detection) and reference standards (e.g., EP pharmacopeial guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.